molecular formula C13H15N3O3S B11343763 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

Cat. No.: B11343763
M. Wt: 293.34 g/mol
InChI Key: JBHDFSGGDZRLFK-UHFFFAOYSA-N
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Description

N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide is a synthetic organic compound offered for research and development purposes. This molecule incorporates two pharmacologically significant moieties: the 1,2,4-thiadiazole ring and the 3,4-dimethoxyphenyl group. The 1,2,4-thiadiazole scaffold is a recognized bioisostere for pyrimidine and other heterocycles, a property often exploited in medicinal chemistry to modulate a compound's lipophilicity, polarity, and hydrogen-bonding capacity, thereby influencing its pharmacokinetic profile and biological activity . Derivatives of 1,3,4-thiadiazole, a closely related isomer, are extensively studied for a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects . The incorporation of the 3,4-dimethoxyphenyl subunit is a common structural feature in bioactive molecules, as electron-donating methoxy groups can enhance a compound's ability to interact with biological targets and have been shown to strengthen anticancer activity in various compound classes . While the specific biological data for this compound may be limited, its structural architecture makes it a valuable intermediate for investigating new therapeutic agents. Researchers can utilize this compound as a core scaffold for further chemical derivatization or as a probe for studying structure-activity relationships in relevant biological systems. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

InChI

InChI=1S/C13H15N3O3S/c1-4-11(17)14-13-15-12(16-20-13)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,14,15,16,17)

InChI Key

JBHDFSGGDZRLFK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=NS1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves the reaction of 3,4-dimethoxybenzohydrazide with appropriate thiadiazole precursors under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring. The resulting intermediate is then reacted with propanoyl chloride to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell proliferation and survival. Additionally, the compound may modulate the activity of receptors involved in inflammatory responses, contributing to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide with structurally or functionally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Heterocycle Core Key Substituents Potential Applications References
This compound (Target Compound) C₁₄H₁₇N₃O₃S 319.37 (calc.) 1,2,4-thiadiazole 3,4-dimethoxyphenyl (C₃), propanamide (C₅) Hypothetical: Drug discovery
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide C₁₉H₂₄N₄O₆S₂ 395.44 1,2,4-oxadiazole 3,4-dimethoxyphenyl (C₃), propanamide linked to sulfone-modified tetrahydrothiophene (N) Synthetic intermediate
2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide C₁₉H₁₉N₃O₅S₂ 433.5 1,2,4-thiadiazole 3,4-dimethoxyphenyl (C₂), benzylsulfonyl (C₃), acetamide (N) Unspecified
3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₂₀H₂₂N₄O₄ 394.42 Tetrazole 2,3-dimethoxyphenyl (C₃), 4-methoxyphenyl (N), propanamide (C₂) Unspecified
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide C₂₁H₂₀F₃N₃O₂ 403.40 1,2,4-oxadiazole 3-(trifluoromethyl)phenyl (C₃), propanamide linked to 2,3-dimethylphenyl (N) Agrochemical research
N-(3,4-dichlorophenyl) propanamide (Propanil) C₉H₉Cl₂NO 218.08 None (simple amide) 3,4-dichlorophenyl (N), propanamide Herbicide

Key Observations:

Heterocycle Core Differences :

  • The thiadiazole core (target compound) differs from oxadiazole () and tetrazole () in electronic properties and hydrogen-bonding capacity due to sulfur vs. oxygen/nitrogen content .
  • Oxadiazoles (e.g., ) are often explored for metabolic stability, while thiadiazoles may exhibit distinct redox properties .

Substituent Effects: 3,4-Dimethoxyphenyl: Present in the target compound and –7. This group enhances lipophilicity and may modulate CNS activity, as seen in related benzoxazole derivatives () .

The target compound’s thiadiazole core could confer novel herbicidal or fungicidal activity . Compounds like ’s benzoxazole-propanamide hybrids were synthesized as adenosine A2A receptor antagonists, suggesting neurological applications for structurally similar molecules .

Synthetic Challenges :

  • and describe multi-step syntheses involving lead-mediated reductions or recrystallization, indicating that the target compound may require specialized protocols for purity and yield optimization .

Biological Activity

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H21N3O4S
  • Molecular Weight : 399.46 g/mol
  • CAS Number : 1049120-10-6

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.
  • Receptor Modulation : The presence of the dimethoxyphenyl group enhances binding affinity to certain receptors, potentially modulating their activity and influencing signal transduction pathways.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiadiazole derivatives. This compound has demonstrated significant activity against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
HeLa10Apoptosis induction
MCF-715Cell cycle arrest at G2/M phase
A54912Caspase activation

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated a broad spectrum of activity with a notable effectiveness against resistant strains.
  • Anticancer Research : In a series of experiments focusing on breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed that the compound induced cell cycle arrest.

Q & A

Q. What synthetic strategies are optimal for preparing N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide with high purity?

The synthesis of thiadiazole derivatives typically involves multi-step reactions, including cyclization of thiosemicarbazides, coupling of heterocyclic intermediates, and amide bond formation. Key parameters for optimization include:

  • Temperature control : Excessive heat may degrade thermally sensitive intermediates like the dimethoxyphenyl group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclization steps .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol or ethyl acetate) are critical for isolating high-purity products .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • 1H/13C NMR : Analyze methoxy group signals (δ ~3.8–3.9 ppm for OCH3) and thiadiazole ring protons (δ ~7.5–8.5 ppm). Amide carbonyls appear at ~165–170 ppm in 13C NMR .
  • HRMS : Confirm molecular formula (e.g., C14H17N3O3S) with high-resolution electrospray ionization (ESI+) .
  • X-ray crystallography : Resolve spatial arrangements of the thiadiazole core and dimethoxyphenyl substituents .

Q. What are the solubility challenges for this compound in biological assays?

Limited aqueous solubility is common due to the hydrophobic thiadiazole and dimethoxyphenyl groups. Mitigation strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) for in vitro studies.
  • Liposomal encapsulation : Enhance bioavailability for in vivo testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Substituent modifications : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess effects on target binding .
  • Biological assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding assays .
  • Molecular docking : Compare binding poses with analogs like N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide to identify critical interactions .

Q. How should contradictory data in biological activity profiles be resolved?

  • Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives.
  • Off-target screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .
  • Metabolite analysis : LC-MS/MS can detect degradation products that may interfere with activity .

Q. What methodologies are recommended for studying its metabolic stability in vivo?

  • Microsomal incubation : Assess hepatic clearance using liver microsomes (human/rodent) and NADPH cofactors.
  • CYP inhibition assays : Identify cytochrome P450 interactions via fluorometric substrates .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and AUC in rodent models after IV/PO administration .

Q. How can computational modeling predict its interaction with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to receptors (e.g., GPCRs, ion channels) over 100+ ns trajectories to assess stability.
  • Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities for SAR refinement .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

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